molecular formula C25H34FN3O6S B13866508 Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B13866508
M. Wt: 523.6 g/mol
InChI Key: RRCVZPNTIPVSTE-UHFFFAOYSA-N
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Description

Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound with significant applications in various fields of chemistry, biology, and medicine. This compound is known for its unique structural features, which include a tert-butyl ester group, a fluorophenyl ring, and a methanesulfonamido group attached to a pyrimidine ring. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate involves multiple steps, including the formation of the pyrimidine ring, introduction of the fluorophenyl group, and attachment of the tert-butyl ester. One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The methanesulfonamido group, in particular, plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylp

Properties

Molecular Formula

C25H34FN3O6S

Molecular Weight

523.6 g/mol

IUPAC Name

tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H34FN3O6S/c1-15(2)22-20(12-11-18(30)13-19(31)14-21(32)35-25(3,4)5)23(16-7-9-17(26)10-8-16)28-24(27-22)29-36(6,33)34/h7-12,15,18-19,30-31H,13-14H2,1-6H3,(H,27,28,29)

InChI Key

RRCVZPNTIPVSTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C

Origin of Product

United States

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